

Spectroscopic Analysis of 1-(2-Bromo-4-chlorophenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Bromo-4-chlorophenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-(2-bromo-4-chlorophenyl)ethanone** (CAS No. 825-40-1). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data and analogous data from structurally related isomers to serve as a reference for researchers. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Spectral Data

Direct experimental spectral data for **1-(2-bromo-4-chlorophenyl)ethanone** is not readily available in public spectral databases. Therefore, the following tables provide data for the closely related isomer, 2-bromo-1-(4-chlorophenyl)ethanone, and predicted mass spectrometry data for the title compound. This information can be used for comparative purposes and to guide the analysis of synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for the related isomer, 2-bromo-1-(4-chlorophenyl)ethanone.^[1] The spectra were recorded on a 400 MHz instrument in deuterated chloroform (CDCl_3).^[1]

Table 1: ^1H NMR Data for 2-bromo-1-(4-chlorophenyl)ethanone^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.94	Doublet (d)	8.8	2H	Aromatic CH
7.48	Doublet (d)	8.8	2H	Aromatic CH
4.42	Singlet (s)	-	2H	-CH ₂ Br

Table 2: ^{13}C NMR Data for 2-bromo-1-(4-chlorophenyl)ethanone^[1]

Chemical Shift (δ) ppm	Assignment
190.2	C=O
140.5	Aromatic C
132.2	Aromatic C
130.3	Aromatic CH
129.2	Aromatic CH
30.4	-CH ₂ Br

Infrared (IR) Spectroscopy Data

Predictive IR data for **1-(2-bromo-4-chlorophenyl)ethanone** suggests the presence of key functional group absorptions. For comparison, characteristic IR absorption bands for similar aromatic ketones are provided.

Table 3: Predicted and Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O (carbonyl) stretch
~1600-1450	Medium-Strong	C=C (aromatic) stretch
~1200	Medium	C-C stretch
~800-600	Strong	C-Cl and C-Br stretch

Mass Spectrometry (MS) Data

The mass spectrum of **1-(2-bromo-4-chlorophenyl)ethanone** is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The nominal molecular weight is 232 g/mol .

Table 4: Predicted Mass Spectrometry Data for **1-(2-bromo-4-chlorophenyl)ethanone**

m/z (Mass-to-Charge Ratio)	Ion	Predicted Relative Abundance
232	[M] ⁺ (with ⁷⁹ Br and ³⁵ Cl)	High
234	[M+2] ⁺ (with ⁸¹ Br/ ³⁵ Cl or ⁷⁹ Br/ ³⁷ Cl)	High
236	[M+4] ⁺ (with ⁸¹ Br and ³⁷ Cl)	Medium
153	[M-Br] ⁺	Fragment Ion
139	[M-Br-CO] ⁺ or [C ₇ H ₄ Cl] ⁺	Fragment Ion
111	[C ₆ H ₄ Cl] ⁺	Fragment Ion

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic compounds like **1-(2-bromo-4-chlorophenyl)ethanone**.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[2] The solution should be clear and free of particulate matter.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
 - The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH , CH_2 , and CH_3 groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.^[3] Record a background spectrum.^[4]
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.^[3]
- Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.^[3]
- Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

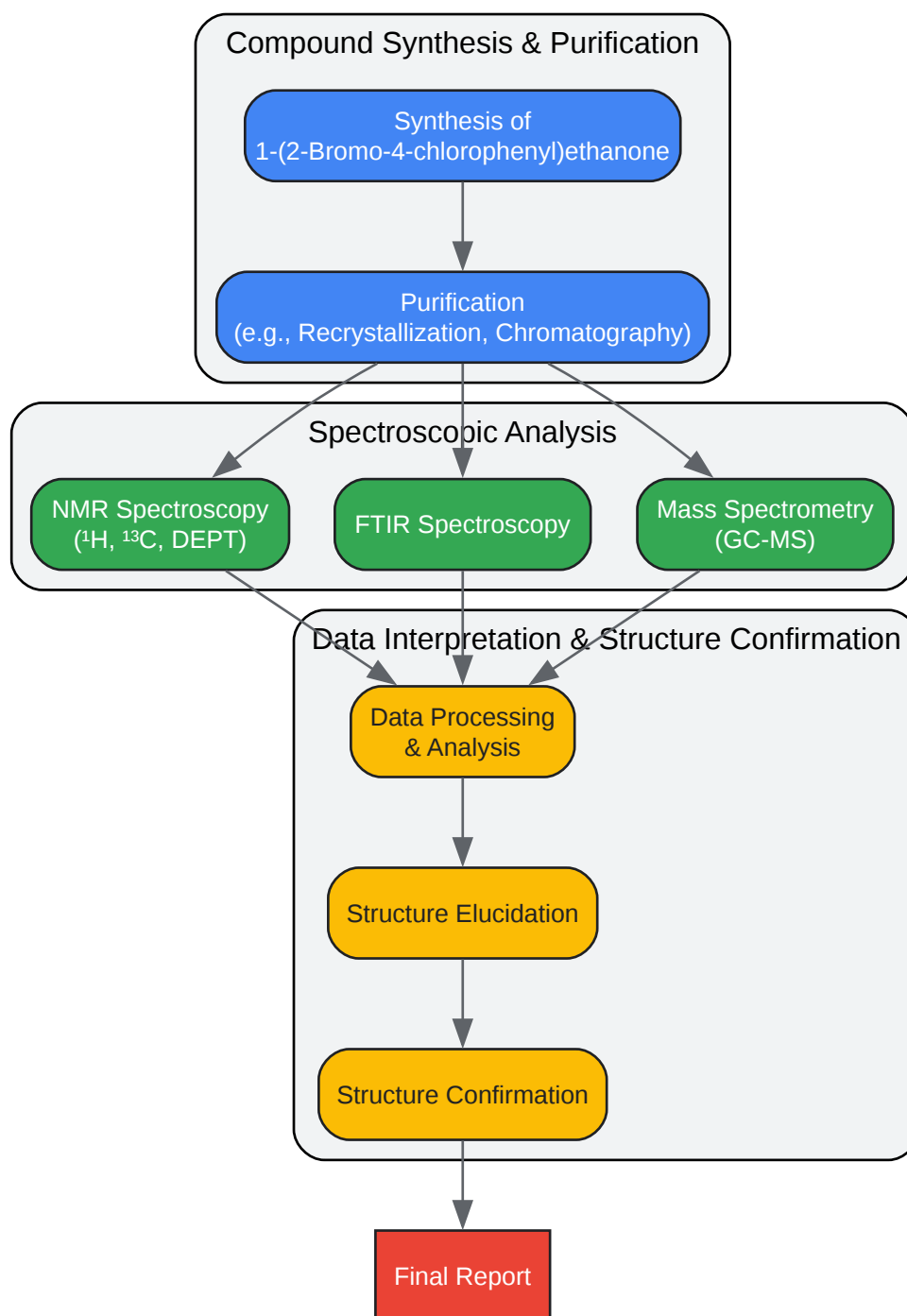
Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.^[5]
- Instrumentation: The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent).
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
 - A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
- MS Detection:
 - As the compound elutes from the GC column, it enters the mass spectrometer.

- Electron ionization (EI) at 70 eV is a common method for generating ions.^[6]
- The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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